Ginsenoside Rh1
Overview
Description
Ginsenoside Rh1 is a triterpene saponin originally found in species of Panax (ginseng) that exhibits neuroprotective, cognition enhancing, anti-obesity, anti-inflammatory, antioxidative, anti-metastatic, and anti-allergic activities . It enhances memory and learning, increasing neuronal survival in vivo .
Synthesis Analysis
Ginsenosides are synthesized from the assembly of two farnesyl diphosphate (FPP) molecules. Each molecule of FPP is in turn the product of two molecules of dimethylallyl diphosphate and two molecules of isopentenyl diphosphate (IPP) . The biosynthetic pathway of ginsenosides is not entirely characterized, though as steroids they derive from pathways that lead to the synthesis of isoprene units .
Molecular Structure Analysis
Ginsenoside Rh1 is classified as a member of the dammarane family. The structure of these dammarane ginsenosides consists of a 4-ring, steroid-like structure . The molecular weight of Ginsenoside Rh1 is 638.87 and its molecular formula is C36H62O9 .
Chemical Reactions Analysis
The hydrolysis mode of ginsenoside Rb1 by β-glucosidases can be classified into the C3 pattern and C20 pattern based on the specificity of β-glucosidases for the glycosyl moieties linked to C-3 and C-20 of ginsenoside Rb1 .
Scientific Research Applications
Pharmacological Properties and Effects
- Ginsenoside Rh1, extracted from red ginseng, shows diverse pharmacological effects, including anti-inflammatory, antioxidant, immunomodulatory effects, and benefits for the nervous system. The cytotoxic effects vary depending on cell lines, and it also exhibits estrogenic, enzymatic, anti-microorganism activities, and cardiovascular effects (Tam et al., 2018).
Impact on Osteoblast Growth and Differentiation
- Ginsenoside Rh1 stimulates osteoblast growth and differentiation through the bone morphogenetic protein 2/runt‐related gene 2 signaling pathway, as evidenced in studies using mouse preosteoblastic MC3T3‐E1 cell line (Siddiqi et al., 2014).
Neuroprotective and Cognitive Enhancement Effects
- It has been found effective in memory improvement and neuroprotection in various models, including sleep deprivation-induced cognitive impairment and scopolamine-induced amnesia. It modulates oxidative stress in brain regions like the cortex and hippocampus (Lu et al., 2017).
Anti-Inflammatory and Immunomodulatory Activities
- Ginsenoside Rh1 shows anti-inflammatory responses in monocytes, and it has potential therapeutic roles in inflammation-dependent diseases (Choi et al., 2011).
- It also exhibits antiallergic activities, significantly inhibiting histamine release and IgE-mediated reactions, suggesting potential in allergy and inflammation treatments (Park et al., 2004).
Influence on Liver andKidney Health
- Ginsenoside Rh1, in combination with Rg2, attenuates LPS-induced acute liver and kidney damage by downregulating the activation of the TLR4-STAT1 pathway and inflammatory cytokine production in macrophages. This suggests a role in preventing acute inflammation and tissue damage (Huynh et al., 2020).
Effects on Hippocampal Excitability and Memory
- Ginsenoside Rh1 and its metabolites have been shown to significantly improve memory in animal models with cognitive impairments and increase hippocampal excitability, indicating potential use in neurodegenerative conditions like Alzheimer's disease (Wang et al., 2009).
Activation of Estrogen Receptor
- It activates the estrogen receptor in human breast carcinoma MCF-7 cells, suggesting a potential weak phytoestrogen effect and its role in hormone-related pathways and treatments (Lee et al., 2003).
Treatment of Cognitive Dysfunctions
- Ginsenoside Rh1 shows neuroprotective effects on scopolamine-induced cognitive dysfunctions, modulating cholinergic activity, oxidative stress level, and upregulating the expression of CREB, Egr-1, c-Fos, and c-Jun in the hippocampus. This further supports its potential in treating cognitive impairments (Lv et al., 2018).
Vascular Endothelial Cell Health
- Ginsenoside Rh1 regulates proliferation, apoptosis, and oxidative stress in vascular endothelial cells, particularly in an atherosclerosis model, by activating the Nrf2/HO-1 signaling pathway (Xu et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62O9/c1-19(2)10-9-13-36(8,43)20-11-15-34(6)26(20)21(38)16-24-33(5)14-12-25(39)32(3,4)30(33)22(17-35(24,34)7)44-31-29(42)28(41)27(40)23(18-37)45-31/h10,20-31,37-43H,9,11-18H2,1-8H3/t20-,21+,22-,23+,24+,25-,26-,27+,28-,29+,30-,31+,33+,34+,35+,36-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQNTCRNSXYLAH-RFCGZQMISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80979245 | |
Record name | Ginsenoside Rh1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80979245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
638.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ginsenoside Rh1 | |
CAS RN |
63223-86-9 | |
Record name | Ginsenoside Rh1 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63223-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ginsenoside Rh1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063223869 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ginsenoside Rh1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80979245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 63223-86-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | GINSENOSIDE RH1, (20S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XBR6F7G8FU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Citations
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